molecular formula C12H13NOS B13487448 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine

Cat. No.: B13487448
M. Wt: 219.30 g/mol
InChI Key: SSCOWRAROVHIAA-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy group linked to a benzo[b]thiophene moiety.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethoxy)azetidine

InChI

InChI=1S/C12H13NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,8,10,13H,5-7H2

InChI Key

SSCOWRAROVHIAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine typically involves the coupling of benzo[b]thiophene derivatives with azetidine intermediates. One common method includes the use of benzo[b]thiophene-3-carbaldehyde, which undergoes a condensation reaction with azetidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Table 1: Key Properties of Azetidine Derivatives

Compound Name Substituent Synthesis Yield Physical State Key Properties/Applications Reference
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine Benzo[b]thiophen-3-ylmethoxy Not reported Not reported Potential pharmaceutical applications N/A
1-(Benzo[d][1,3]dioxol-5-ylmethyl)azetidine Benzodioxole methyl 79% Colorless oil Purified via HPLC; synthetic intermediate
3-(Trifluoromethyl)azetidine hydrochloride Trifluoromethyl Not reported Solid (HCl salt) High purity (96%); commercial availability
3-(Benzyloxy)azetidine Trifluoroacetate Benzyloxy Not reported Not reported Commercial; used in organic synthesis
3-(Methylamino)azetidine dihydrochloride Methylamino Not reported Solid (dihydrochloride) Bactericide synthesis; reagent for quinolones
N-Alkylated azetidine derivatives Various N-alkyl groups Varies Varies Energetic plasticizers; controlled structural regularity

Biological Activity

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is an organic compound belonging to the azetidine class, characterized by a unique structure that combines a benzo[b]thiophene moiety with a four-membered nitrogen-containing ring. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Benzo[b]thiophene Moiety : An aromatic system that includes sulfur, enhancing its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The interaction of the benzo[b]thiophene structure with microbial enzymes can inhibit growth, although specific efficacy data is still under investigation.

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its potential as an inhibitor of human monoamine oxidase (hMAO), particularly the MAO-B isoform. In vitro studies have shown that derivatives related to benzo[b]thiophenes can selectively inhibit this enzyme, which is significant for neurodegenerative diseases like Parkinson's .

3. Antioxidant Activity

Preliminary findings indicate that this compound may exhibit antioxidant properties, potentially contributing to its neuroprotective effects when evaluated in cellular models .

The biological effects of this compound are hypothesized to arise from its ability to interact with various enzymes and receptors at the molecular level. The benzo[b]thiophene moiety may enhance binding affinity and specificity towards target biomolecules, influencing the compound's overall activity profile.

Case Study: Antimicrobial Efficacy

In one study, derivatives of benzo[b]thiophene were synthesized and tested for their antimicrobial activity against Bacillus subtilis (Gram-positive bacteria) and Escherichia coli (Gram-negative bacteria). While the overall activity was moderate, certain derivatives showed selective action against Gram-positive strains, indicating a potential pathway for further development .

Case Study: Neuroprotective Effects

Another research effort focused on the potential neuroprotective effects of compounds similar to this compound in models of oxidative stress. These studies highlighted the compound's ability to reduce oxidative damage in neuronal cells, suggesting its utility in treating neurodegenerative conditions .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Benzo[b]thiopheneStructureSimpler analog without azetidine; studied for its own properties.
AzetidineStructureFocuses on nitrogen's role; lacks the benzo[b]thiophene moiety.
ThiopheneStructureFive-membered ring; does not feature benzene fusion present in benzo[b]thiophene.

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